molecular formula C20H18N4O4 B4239172 3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid

3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid

Cat. No.: B4239172
M. Wt: 378.4 g/mol
InChI Key: DAUKPYWRJGTMCQ-UHFFFAOYSA-N
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Description

3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid is a complex organic compound that belongs to the class of benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole core, followed by the introduction of the triazino group and the phenoxyethyl side chain. The final step involves the formation of the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid include other benzimidazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-oxo-5-(2-phenoxyethyl)-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-18(26)11-10-15-19(27)21-20-23(12-13-28-14-6-2-1-3-7-14)16-8-4-5-9-17(16)24(20)22-15/h1-9H,10-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUKPYWRJGTMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NC(=O)C(=N4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid
Reactant of Route 2
3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid
Reactant of Route 3
3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid
Reactant of Route 4
3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid
Reactant of Route 6
3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid

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